![molecular formula C15H15N3O3S B2438366 N-(2-エトキシフェニル)-5-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキサミド CAS No. 443329-52-0](/img/structure/B2438366.png)

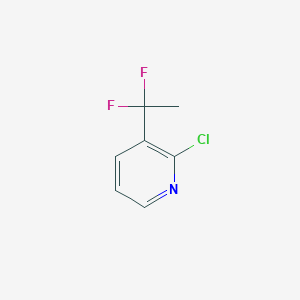

N-(2-エトキシフェニル)-5-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of thiazolopyrimidine . Thiazolopyrimidines are a novel class of small molecule tyrosinase inhibitors . Tyrosinase is a crucial enzyme in melanogenesis, the process that produces melanin, which gives color to the skin, hair, and eyes .

Synthesis Analysis

Thiazolopyrimidines can be synthesized through various methods . One widely known method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves a reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .Molecular Structure Analysis

The thiazolopyrimidine moiety can be readily modified by introducing new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . The 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Chemical Reactions Analysis

The synthesis of thiazolopyrimidines involves various chemical reactions. The proposed reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement .科学的研究の応用

抗腫瘍活性

チアゾロ[3,2-a]ピリミジン骨格、特にその2位置換誘導体は、新規抗癌剤の設計のための骨格として有望であることが示されています . 研究者はこの化合物のクラスの抗腫瘍の可能性を探求してきました。チアゾロ[3,2-a]ピリミジン環系を修飾することにより、科学者は生物学的標的との相互作用を最適化することを目指しています。これらの誘導体中の活性メチレン基は、求電子試薬に対する反応性を高め、官能化のための汎用的な中心を提供します。

抗菌性

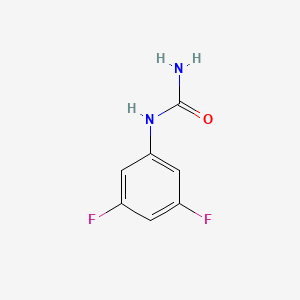

チアゾロ[3,2-a]ピリミジン誘導体は、抗菌活性を示しています。フェニル環中のスルホン酸基は抗菌阻害に有意に寄与しない可能性がありますが、強い電子求引基(ニトロなど)はグラム陰性菌に対する有効性を向上させています。 たとえば、フェニル基に第一級アミノ置換基を含む化合物は、特定の細菌株に対して中等度の効力を示しました .

生化学的研究

チアゾロ[3,2-a]ピリミジン誘導体は、生物学的巨大分子との相互作用を理解するために、in vitroおよびin silicoで研究されてきました。これらの研究は、結合親和性、薬物動態、および潜在的な毒性プロファイルに関する洞察を提供します。 研究者は、計算ツールを使用してそれらの挙動を予測し、さらなる実験を導きます .

合成方法

チアゾロ[3,2-a]ピリミジン誘導体には、さまざまな合成アプローチが存在します。3,4-ジヒドロピリミジン-2-チオンとジエレクトロフィリックビルディングブロック(ハロゲン含有化合物や末端アルキンなど)の環化は、よく知られた方法です。 さらに、これらの化合物への効率的なアクセスを提供する五成分カスケード反応が開発されています .

作用機序

Thiazolo[3,2-a]pyrimidines are a class of compounds that have shown a wide range of biological activities. They are considered promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . Thiazolo[3,2-a]pyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

将来の方向性

Thiazolopyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolopyrimidine moiety can be readily modified by introducing new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This suggests that “N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” and its derivatives could be further explored for potential medicinal applications.

生化学分析

Biochemical Properties

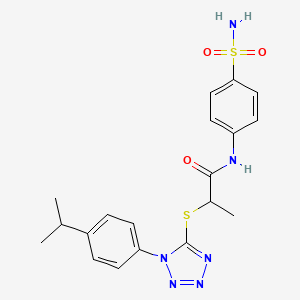

N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division . By binding to the enzyme’s active site, N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide disrupts the enzyme’s function, leading to the inhibition of cancer cell proliferation. Additionally, this compound interacts with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . The inhibition of acetylcholinesterase can result in increased levels of acetylcholine, which may have therapeutic implications for neurodegenerative diseases.

Cellular Effects

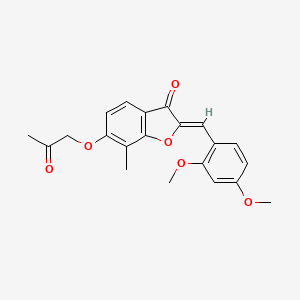

N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes . This leads to the fragmentation of DNA and the eventual death of the cancer cells. Furthermore, N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation . By modulating these pathways, the compound can alter gene expression and cellular metabolism, ultimately affecting cell function.

Molecular Mechanism

The molecular mechanism of N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific biomolecules. This compound binds to the active site of topoisomerase II, preventing the enzyme from cleaving and rejoining DNA strands during replication . This inhibition leads to the accumulation of DNA breaks, triggering cell cycle arrest and apoptosis. Additionally, N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can inhibit acetylcholinesterase by binding to its active site, thereby increasing acetylcholine levels in the synaptic cleft . This interaction can enhance cholinergic signaling and potentially improve cognitive function in neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cancer cell proliferation and induction of apoptosis . The effects on cellular function may vary depending on the duration of exposure and the specific cell type being studied.

Dosage Effects in Animal Models

The effects of N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide in animal models have been found to vary with different dosages. At lower doses, the compound exhibits potent anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is involved in various metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. Additionally, the compound’s interaction with acetylcholinesterase can influence cholinergic metabolism, potentially impacting neurotransmitter levels and signaling pathways .

Transport and Distribution

The transport and distribution of N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation. This interaction can affect the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with DNA and topoisomerase II . This nuclear localization is crucial for its anticancer activity, as it allows the compound to directly interfere with DNA replication and induce apoptosis. Additionally, the compound’s interaction with acetylcholinesterase occurs in the synaptic cleft, where it modulates cholinergic signaling .

特性

IUPAC Name |

N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-2-21-12-6-4-3-5-11(12)17-13(19)10-9-16-15-18(14(10)20)7-8-22-15/h3-6,9H,2,7-8H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQVAXFULAVAOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)CCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(Cyclopentylamino)carbonothioyl]thio}acetic acid](/img/structure/B2438285.png)

![(3,4-Dichlorophenyl)-[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2438287.png)

![N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2438293.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2438294.png)

![2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE](/img/structure/B2438301.png)